![molecular formula C28H28N2O3 B132614 ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate CAS No. 144401-01-4](/img/structure/B132614.png)
ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate is a chemical compound that belongs to the benzodiazepine class of drugs. It has been extensively studied for its potential applications in the field of medicine and research.
Mécanisme D'action
The exact mechanism of action of Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate is not fully understood. However, it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA) in the brain. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, leading to a calming effect.
Effets Biochimiques Et Physiologiques
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, it has been shown to have muscle relaxant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied, making it a well-known compound. Additionally, it has been shown to have a wide range of potential applications, making it a versatile compound. However, one of the limitations is that it can be difficult to synthesize, requiring several steps and specific reagents.
Orientations Futures
There are several future directions for research on Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate. One direction is to further investigate its potential applications in the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another direction is to investigate its potential use as a muscle relaxant. Additionally, further research can be done to optimize the synthesis method and improve the yield of the compound.
Conclusion
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate is a versatile compound that has been extensively studied for its potential applications in the field of medicine and research. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. While it has several advantages for lab experiments, such as its versatility, it also has limitations, such as the difficulty in synthesizing it. Future research can be done to further investigate its potential applications and optimize the synthesis method.
Méthodes De Synthèse
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate can be synthesized by several methods. One of the most common methods involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with ethyl acetoacetate in the presence of a catalytic amount of glacial acetic acid. The resulting product is then treated with benzaldehyde and acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate has been extensively studied for its potential applications in the field of medicine and research. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and epilepsy.
Propriétés
Numéro CAS |
144401-01-4 |
|---|---|
Nom du produit |
ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate |
Formule moléculaire |
C28H28N2O3 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C28H28N2O3/c1-3-33-27(32)28(2)20-25(22-14-8-5-9-15-22)30(24-17-11-10-16-23(24)29-28)26(31)19-18-21-12-6-4-7-13-21/h4-19,25,29H,3,20H2,1-2H3/b19-18+ |
Clé InChI |
QBKZGEPHBARBRF-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)C1(CC(N(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES |
CCOC(=O)C1(CC(N(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES canonique |
CCOC(=O)C1(CC(N(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4)C |
Synonymes |
ethyl 5-methyl-3-phenyl-2-[(E)-3-phenylprop-2-enoyl]-2,6-diazabicyclo[ 5.4.0]undeca-7,9,11-triene-5-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



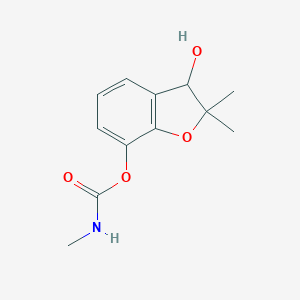

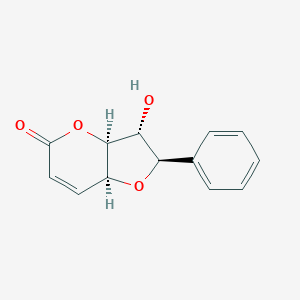

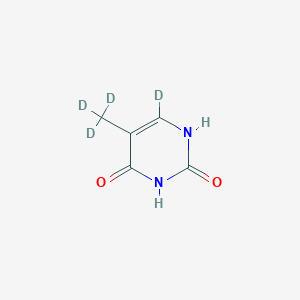
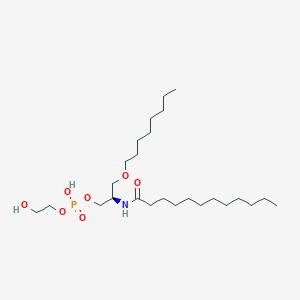

![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)
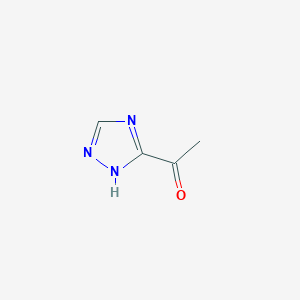
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)

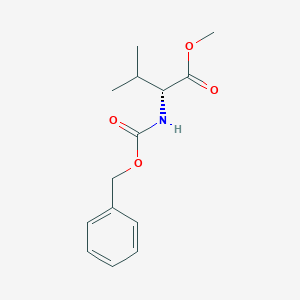

![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)